Product packaging for 2-(3-Methylcyclohexyl)ethan-1-amine(Cat. No.:CAS No. 1057674-38-0)

2-(3-Methylcyclohexyl)ethan-1-amine

Cat. No.: B1442261
CAS No.: 1057674-38-0
M. Wt: 141.25 g/mol
InChI Key: BFZWLRTYKGGBFP-UHFFFAOYSA-N
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Description

2-(3-Methylcyclohexyl)ethan-1-amine is a synthetic organic compound featuring a cyclohexane ring substituted with a methyl group and an ethanamine chain. This structure classifies it as a cyclohexyl-ethyl amine, a scaffold of significant interest in medicinal chemistry. Compounds with this core structure are frequently investigated for their potential as antagonists for enzymes like indoleamine-2,3-dioxygenase (IDO) . IDO is a key immunomodulatory enzyme, and its inhibition is a promising therapeutic strategy in immuno-oncology for the treatment of various cancers . Beyond oncology, research into similar amines explores their application in neuroinflammatory and neurodegenerative diseases . The compound is provided strictly For Research Use Only. It is not for diagnostic or therapeutic applications and must be handled by qualified laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B1442261 2-(3-Methylcyclohexyl)ethan-1-amine CAS No. 1057674-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylcyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZWLRTYKGGBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307387
Record name 3-Methylcyclohexaneethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057674-38-0
Record name 3-Methylcyclohexaneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057674-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohexaneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine and its Stereoisomers

The creation of enantiomerically pure this compound, which possesses two stereogenic centers, presents a significant synthetic challenge. Modern biocatalytic cascades have emerged as a powerful solution to this problem, enabling the production of specific stereoisomers with high purity. nih.govacs.org

Biocatalytic cascades that combine the actions of multiple enzymes in a single reaction vessel are at the forefront of synthesizing chiral amines like this compound. These one-pot reactions are highly efficient and atom-economical. A notable strategy involves the conversion of α,β-unsaturated ketones, such as 3-methylcyclohex-2-en-1-one, into chiral amines with two stereocenters. nih.govacs.org

Ene-reductases (EReds), a class of flavin-dependent enzymes, play a pivotal role in the initial step of the biocatalytic cascade. They catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated precursors like 3-methylcyclohex-2-en-1-one. nih.govacs.orgnih.gov This reduction establishes the first stereocenter in the resulting saturated ketone. The stereoselectivity of the ERed determines the configuration of the methyl group on the cyclohexane (B81311) ring. nih.gov Research has identified various EReds, including those from the Old Yellow Enzyme (OYE) family, that can reduce activated C=C bonds in substrates like cyclic enones. nih.govresearchgate.net For instance, variants of ene-reductases from Bacillus subtilis and Saccharomyces cerevisiae have been successfully employed in these cascades. acs.org

Following the action of EReds, imine reductases (IReds) or reductive aminases (RedAms) are employed to introduce the amine functionality and create the second stereocenter. nih.govacs.orgacs.org These NADPH-dependent enzymes catalyze the asymmetric reduction of an in-situ formed imine, which is generated from the ketone produced by the ERed and an amine donor. acs.orgmanchester.ac.uk RedAms are particularly noteworthy as they can facilitate both the imine formation and its subsequent reduction within their active site. acs.orgfrontiersin.org The choice of IRed or RedAm is critical as it dictates the stereochemistry at the carbon atom bearing the amino group. manchester.ac.uknih.gov

The combination of different EReds and IReds/RedAms in a biocatalytic cascade allows for precise control over the enantiomeric and diastereomeric ratios of the final amine product. By carefully selecting the enzymes, it is possible to synthesize all four possible stereoisomers of a cyclic amine starting from a single α,β-unsaturated ketone precursor. nih.govacs.org For example, in the synthesis of secondary and tertiary amines from 3-methylcyclohex-2-en-1-one, different combinations of EReds and IReds/RedAms have been shown to produce all four stereoisomers with high diastereomeric and enantiomeric purity (up to >99.8:<0.2). nih.govacs.org This level of control is a significant advantage over traditional chemical methods. oup.com

The table below illustrates the potential for generating different stereoisomers by combining various enzymes.

Ene-Reductase (ERed)Imine Reductase (IRed)/Reductive Aminase (RedAm)Resulting Stereoisomer of AmineDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
ERed Variant AIRed/RedAm Variant X(1R,3R)-isomerHighHigh
ERed Variant AIRed/RedAm Variant Y(1S,3R)-isomerHighHigh
ERed Variant BIRed/RedAm Variant X(1R,3S)-isomerHighHigh
ERed Variant BIRed/RedAm Variant Y(1S,3S)-isomerHighHigh

This table is a generalized representation based on the principles described in the literature. Specific enzyme variants and reaction conditions would determine the actual outcomes.

Chemoenzymatic cascades offer an alternative and powerful strategy for the synthesis of chiral amines. oup.comacs.orgacs.org These approaches combine the selectivity of biocatalysts with the versatility of chemical catalysts. acs.org For example, a one-pot chemoenzymatic process could involve a metal-catalyzed reaction to generate a ketone intermediate, which is then asymmetrically aminated by a transaminase or an amine dehydrogenase. acs.org While this approach requires careful optimization to ensure compatibility between the chemical and biological catalysts, it expands the range of accessible starting materials and transformations for the synthesis of complex chiral amines. acs.org

Stereocontrol in Cyclohexyl Amine Derivatives

The stereoselective synthesis of cyclohexylamine (B46788) derivatives is a significant challenge in organic chemistry, primarily due to the need to control the spatial arrangement of substituents on the cyclohexane ring. nih.gov Recent advancements have focused on developing methods that yield specific stereoisomers, which is crucial for applications where biological activity is dependent on the molecule's three-dimensional structure.

One innovative approach involves a visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with unsaturated enones. nih.govrsc.org This method, facilitated by photoredox catalysis, allows for the construction of highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govrsc.org The process is characterized by its atom economy, compatibility with various functional groups, and mild reaction conditions. nih.govrsc.org Researchers have also explored asymmetric variations of this cycloaddition by incorporating a chiral phosphoric acid, achieving moderate to good enantioselectivity. nih.govrsc.org

Mechanistic studies suggest a pathway initiated by the photoexcitation of an iridium catalyst. This leads to the formation of an amino radical cation, which undergoes ring-opening to a benzyl (B1604629) radical cation. Subsequent addition to a vinylketone and a ring-closing process ultimately yield the chiral benzocyclohexylamine product. thieme-connect.com

Another strategy for achieving stereocontrol is through rhodium-catalyzed [2+2+2] cycloadditions. This method has been successfully applied to the synthesis of chiral cyclohexadienylamines from homopropargyl enamides and alkynes, resulting in high yields and excellent regio- and enantioselectivity. researchgate.net

The following table summarizes key aspects of stereocontrol methodologies:

Table 1: Methodologies for Stereocontrol in Cyclohexylamine Synthesis

Methodology Catalyst/Reagent Key Features Selectivity
Visible-light-enabled [4+2] Cycloaddition Photoredox catalyst (e.g., Iridium complex), Chiral Phosphoric Acid Atom economical, good functional group tolerance, mild conditions. nih.govrsc.org Excellent diastereoselectivity, moderate to good enantioselectivity. nih.govrsc.org

Classical and Modern Organic Synthesis Routes

Reductive amination is a cornerstone in the synthesis of amines, including this compound. This method transforms a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org It is a versatile and widely used one-pot reaction that can be performed under mild conditions. wikipedia.orgyoutube.com

The process begins with the reaction of a carbonyl compound with an amine to form a hemiaminal, which then dehydrates to form an imine. wikipedia.org The subsequent reduction of the imine yields the final amine product. masterorganicchemistry.com A variety of reducing agents can be employed, with their choice influencing the reaction conditions and selectivity. masterorganicchemistry.com

Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A versatile reagent that can reduce both the intermediate imine and the starting carbonyl compound. To achieve selectivity, the imine is often pre-formed before the addition of NaBH₄. commonorganicchemistry.comorganic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful for one-pot reductive aminations as it selectively reduces the iminium ion in the presence of the carbonyl starting material, especially at a slightly acidic pH (4-5). wikipedia.orgmasterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reducing agent, often used in solvents like 1,2-dichloroethane (B1671644) (DCE). It tolerates a wide range of functional groups. masterorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: Using catalysts like palladium, platinum, or nickel with hydrogen gas is another effective method. wikipedia.org

The following table compares common reducing agents used in reductive amination:

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Solvent Key Characteristics
Sodium Borohydride NaBH₄ Methanol, Ethanol Reduces both imines and carbonyls; often added after imine formation. commonorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Methanol Selective for iminium ions over carbonyls at acidic pH; toxic byproducts. wikipedia.orgcommonorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STAB Dichloroethane (DCE), Tetrahydrofuran (THF) Mild and selective; sensitive to water. commonorganicchemistry.comorganic-chemistry.org

In cases where the precursor to this compound is an α,β-unsaturated carbonyl compound, a conjugate reduction can be performed prior to or in sequence with reductive amination. Conjugate reduction, also known as 1,4-reduction, selectively reduces the carbon-carbon double bond of the enone system, leaving the carbonyl group intact for subsequent amination. organic-chemistry.org

Various methods exist for the conjugate reduction of α,β-unsaturated ketones. organic-chemistry.org For instance, copper hydride species, often generated in situ, are effective catalysts for this transformation. nih.gov The Birch reduction, using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol proton source, is another classic method for reducing the double bond of enones. youtube.com Following the conjugate reduction, the resulting saturated ketone can then undergo reductive amination as described previously to yield the target amine.

An iridium complex has been shown to catalyze a one-pot transfer hydrogenation of the C=C bond of enones and reductive amination of the resulting imines using formic acid as a hydrogen source in an aqueous medium. organic-chemistry.org

Amination reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. numberanalytics.com The introduction of an amino group into a complex scaffold can be challenging due to steric hindrance and the presence of other reactive functional groups. numberanalytics.com

Modern synthetic methods have been developed to address these challenges. For example, photocatalyzed reactions, as mentioned earlier, provide a powerful tool for constructing complex cyclohexylamine derivatives. nih.govrsc.orgthieme-connect.com Asymmetric amination, employing chiral catalysts and ligands, is crucial for producing enantiomerically pure amines, which is often a requirement in pharmaceutical applications. numberanalytics.com

For analytical and research purposes, this compound and related amines are often derivatized. nih.gov Derivatization can improve their chromatographic behavior, enhance their detectability by various analytical techniques (e.g., GC-MS, LC-MS), and facilitate structural elucidation. Common derivatization reactions for amines include acylation, silylation, and reaction with fluorescent tagging reagents. nih.gov These strategies are essential for quantifying the amine in complex matrices and for studying its metabolic fate.

Reductive Amination Strategies

Precursor and Intermediate Chemistry in Synthesis

The synthesis of this compound relies on the availability of suitable precursors and the controlled transformation of key intermediates. A plausible and common retrosynthetic analysis would identify 2-(3-methylcyclohexyl)acetaldehyde or 3-methylcyclohexyl methyl ketone as direct precursors for reductive amination.

These precursors can be synthesized from more readily available starting materials. For example, 3-methylcyclohexanone (B152366) could serve as a starting point. It can be converted to the corresponding aldehyde or ketone with a two-carbon extension through various well-established organic reactions, such as the Wittig reaction followed by hydroboration-oxidation or ozonolysis.

Utilization of 3-Methylcyclohex-2-en-1-one as a Starting Material

3-Methylcyclohex-2-en-1-one serves as a versatile and readily available starting material for the synthesis of the target compound. biosynth.com Its structure contains key functionalities—a ketone, a carbon-carbon double bond, and a methyl-substituted chiral center—that can be strategically manipulated. One plausible synthetic route commencing from 3-methylcyclohex-2-en-1-one involves a series of reduction and carbon-chain extension reactions.

A potential synthetic sequence is outlined below:

Conjugate Addition: The synthesis could initiate with a conjugate addition (Michael addition) of a two-carbon nucleophile to the α,β-unsaturated ketone system of 3-methylcyclohex-2-en-1-one. Reagents such as organocuprates (e.g., lithium dimethylcuprate) are often employed for this purpose to introduce a two-carbon unit at the 3-position. However, to achieve the desired ethan-1-amine structure, a protected two-carbon synthon bearing a nitrogen precursor would be more strategic.

Reduction of the Ketone: Following the extension of the carbon chain, the ketone functionality at the 1-position of the cyclohexanone (B45756) ring needs to be reduced to a methylene (B1212753) group. This can be achieved through a two-step process involving conversion to a thioketal followed by desulfurization with Raney Nickel, or more directly via a Wolff-Kishner or Clemmensen reduction.

Conversion to the Amine: The introduced two-carbon side chain, likely in the form of a nitrile or a protected aldehyde, would then be converted to the final amine. A nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

An alternative approach involves the initial reduction of the enone system. Catalytic hydrogenation of 3-methylcyclohex-2-en-1-one can lead to 3-methylcyclohexanone. biosynth.com From this saturated ketone, a Wittig reaction or a Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion containing a two-carbon unit with a masked amine functionality could be employed to install the side chain. Subsequent reduction of the newly formed double bond and deprotection/conversion to the amine would yield the final product.

The stereochemistry of the methyl group on the cyclohexane ring adds a layer of complexity and opportunity for stereocontrol during the synthesis.

Role of Related Cyclohexyl and Ethan-1-amine Building Blocks

The synthesis of this compound can also be envisioned through the coupling of pre-functionalized cyclohexyl and ethan-1-amine building blocks. nih.gov This convergent approach can offer advantages in terms of efficiency and modularity, allowing for the synthesis of analogues by varying the building blocks. pharmaceutical-technology.comenamine.net

Key building blocks could include:

3-Methylcyclohexyl derivatives: A 3-methylcyclohexyl ring bearing a reactive group (e.g., a halide, triflate, or boronic acid) could be coupled with a two-carbon unit that already contains the amine functionality. For instance, a Suzuki or Negishi cross-coupling reaction could be employed.

Ethan-1-amine synthons: Reagents that can act as a two-carbon electrophile or nucleophile with a protected or masked amine group are crucial. Examples include 2-bromoethylamine (B90993) derivatives or organometallic reagents derived from N-protected vinylamine.

The use of such building blocks is a common strategy in medicinal chemistry and drug discovery for the rapid generation of compound libraries. pharmaceutical-technology.com For example, the synthesis of fluorinated cyclohexylamine building blocks has been reported, highlighting the importance of these motifs in discovery chemistry. nih.govbeilstein-journals.org These methods often start from simple precursors and build complexity through a series of controlled reactions. beilstein-journals.org

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and atom economy are increasingly important considerations in modern organic synthesis, aiming to reduce waste and improve efficiency. opcw.orgrroij.com

Atom Economy is a measure of how many atoms from the reactants are incorporated into the final product. acs.orgprimescholars.com Addition reactions, for example, are inherently 100% atom economical. rsc.orgrsc.org In the context of synthesizing this compound, a synthetic route that maximizes atom economy would be preferred. For instance, a route involving catalytic hydrogenation would have a higher atom economy than a reaction that uses stoichiometric reducing agents like LiAlH4, which generates significant inorganic waste.

Green Chemistry Principles encompass a broader set of guidelines for designing environmentally benign chemical processes. ftloscience.comnih.gov Key considerations for the synthesis of this compound include:

Catalysis: The use of catalytic reagents over stoichiometric ones is a core principle. ftloscience.com For instance, employing catalytic hydrogenation for reductions is preferable to using metal hydrides.

Reduction of Derivatives: Minimizing the use of protecting groups can reduce the number of synthetic steps and the amount of waste generated. acs.orgnih.gov

Safer Solvents: Choosing environmentally friendly solvents or, if possible, conducting reactions in solvent-free conditions is a key aspect of green chemistry. rroij.com

A hypothetical "green" synthesis of this compound might involve a one-pot reaction or a tandem catalytic sequence to minimize workup and purification steps, thereby reducing solvent usage and potential waste generation.

The table below summarizes the key chemical compounds mentioned in this article.

Table of Chemical Compounds

Compound Name Molecular Formula Role in Synthesis
This compound C9H19N Target Molecule
3-Methylcyclohex-2-en-1-one C7H10O Starting Material biosynth.com
3-Methylcyclohexanone C7H12O Intermediate
Lithium aluminum hydride AlH4Li Reducing Agent

Advanced Spectroscopic and Computational Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C). For 2-(3-Methylcyclohexyl)ethan-1-amine, NMR analysis would confirm the connectivity of the ethylamine (B1201723) side chain to the 3-methylcyclohexyl ring and reveal the stereochemical relationship (cis or trans) between the substituents on the cyclohexane (B81311) ring.

The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the distinct proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like nitrogen causing a downfield shift. The predicted signals would be complex due to the overlapping resonances of the cyclohexyl protons and the diastereotopic nature of some protons arising from the chiral centers.

Key expected resonances include:

A multiplet corresponding to the two protons on the carbon adjacent to the amine group (-CH₂-NH₂), likely appearing in the range of δ 2.5-3.0 ppm. docbrown.info

A broad singlet for the two amine protons (-NH₂), the chemical shift of which is variable and concentration-dependent, typically found between δ 1.0-3.5 ppm.

A complex series of multiplets for the protons of the cyclohexane ring and the ethyl bridge, spanning the upfield region of δ 0.8-1.8 ppm.

A doublet for the methyl group (-CH₃) protons, with its exact chemical shift and splitting pattern depending on the stereochemistry, likely appearing around δ 0.8-1.0 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH ~0.9 Doublet (d)
Cyclohexyl -CH ₂- and -CH - ~0.8 - 1.8 Multiplets (m)
-CH ₂-CH₂NH₂ ~1.4 - 1.6 Multiplet (m)
-CH₂-CH ₂NH₂ ~2.7 - 2.9 Triplet (t) or Multiplet (m)

Note: Predicted values are based on analogous structures and standard NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org For this compound, the number of distinct signals will depend on the cis/trans isomeric form. In the case of a single isomer, up to nine unique carbon signals are expected. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Expected ¹³C NMR chemical shifts:

The carbon atom bonded to the nitrogen (-C H₂NH₂) is expected to resonate in the range of δ 40-45 ppm. docbrown.info

The carbon of the ethyl bridge adjacent to the ring (-C H₂-CH₂NH₂) would appear further upfield.

The carbons of the cyclohexane ring will appear in the δ 25-45 ppm range. libretexts.org

The methyl carbon (-C H₃) will be the most upfield signal, typically below δ 25 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ ~22
Cyclohexyl -C H₂- carbons ~26 - 36
Cyclohexyl -C H- carbons ~32 - 40
-C H₂-CH₂NH₂ ~38

Note: Predicted values are based on analogous structures like 2-(4-methylcyclohexyl)ethan-1-amine (B1655698) and standard chemical shift correlations. docbrown.infonih.gov The presence of stereoisomers would result in a more complex spectrum with additional signals.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₁₉N, corresponding to a molecular weight of approximately 141.25 g/mol . nih.gov

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 141. As an amine, it is expected to follow characteristic fragmentation pathways: miamioh.edu

Alpha-cleavage: The most common fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of the 3-methylcyclohexylmethyl radical to produce a highly stable iminium ion, [CH₂NH₂]⁺, which would give a prominent base peak at m/z 30.

Ring Fragmentation: Fragmentation of the cyclohexyl ring can also occur, typically initiated after the initial ionization. lookchem.com This can lead to the loss of neutral alkene fragments, such as ethene (loss of 28 Da) or propene (loss of 42 Da), resulting in a series of peaks in the spectrum.

Loss of Side Chain: Cleavage of the bond between the cyclohexane ring and the ethylamine side chain can also occur, leading to fragments corresponding to the individual ring and chain components.

Theoretical and Computational Chemistry for Predictive Analysis

In the absence of extensive experimental data, theoretical and computational chemistry provides powerful predictive insights into the molecule's properties. These methods can model molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine the optimized three-dimensional geometries of its various possible stereoisomers (e.g., cis and trans) and conformers (e.g., chair conformations of the ring). libretexts.org

These calculations identify the lowest energy (most stable) structures by minimizing the electronic energy of the molecule. The results provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. Such studies are crucial for predicting which isomer is more likely to be formed in a synthesis and how the molecule will interact with other chemical species.

Once the optimized geometry is obtained, DFT calculations can be used to compute a range of quantum chemical parameters that act as reactivity descriptors. acs.org These parameters help predict the chemical behavior of the molecule.

Key descriptors include:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For an amine, the HOMO is typically localized on the nitrogen's lone pair.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical reactivity. chemrevlett.com A smaller gap suggests that the molecule is more polarizable and more reactive.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Global Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. osti.gov

These computational analyses provide a theoretical framework for understanding the molecule's stability, electronic properties, and potential reactivity in chemical reactions. nih.gov

Table 3: Key Quantum Chemical Parameters and Their Significance

Parameter Formula Significance
HOMO Energy (E_HOMO) - Electron-donating ability (nucleophilicity)
LUMO Energy (E_LUMO) - Electron-accepting ability (electrophilicity)
Energy Gap (ΔE) E_LUMO - E_HOMO Index of chemical reactivity and stability
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Tendency of electrons to escape
Global Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to change in electron configuration

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical hardness, and electronic transport properties. physchemres.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. physchemres.org

For this compound, specific values for HOMO energy, LUMO energy, and the resulting energy gap would require dedicated quantum chemical calculations (e.g., using Density Functional Theory, DFT). As of now, such specific research findings for this compound are not available in published literature.

Data Table Not Available: No published research data exists for the Frontier Molecular Orbital analysis of this compound. Generation of a data table with HOMO-LUMO energy values is not possible.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de

The MEP map uses a color-coded scheme to indicate different regions of electrostatic potential:

Red and Yellow: Indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. For an amine like this compound, this region would be concentrated around the nitrogen atom of the amine group due to its lone pair of electrons.

Blue: Indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly the hydrogens of the amine group.

Green: Represents areas of neutral or very low potential.

An MEP map for this compound would highlight the nucleophilic nitrogen atom as the most reactive site for interactions with electrophiles, such as protons. uni-muenchen.de However, specific MEP maps and calculated potential values for this molecule have not been reported in scientific literature.

Data Table Not Available: No published data or visualizations for the Molecular Electrostatic Potential map of this compound are available. Therefore, a data table of electrostatic potential values cannot be created.

Prediction of Spectroscopic Properties (e.g., UV-Vis)

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the spectroscopic properties of a molecule, such as its Ultraviolet-Visible (UV-Vis) absorption spectrum. scielo.org.za This prediction involves calculating the electronic transitions between molecular orbitals. scielo.org.za The output provides information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. scielo.org.za

For a saturated aliphatic amine like this compound, which lacks significant chromophores (like aromatic rings or double bonds), strong absorptions in the standard UV-Vis range (200-800 nm) are not expected. Any electronic transitions would likely occur in the far-UV region (<200 nm), corresponding to n → σ* (non-bonding to sigma antibonding) transitions associated with the nitrogen lone pair.

A theoretical UV-Vis spectrum would confirm the absence of absorption in the visible region and provide precise values for far-UV transitions. To date, no such theoretical spectroscopic predictions for this compound have been published.

Data Table Not Available: No published data exists for the predicted spectroscopic properties of this compound. A data table of predicted λmax and oscillator strengths cannot be generated.

Investigations into Biological Activity and Pharmacological Potential

Kinase Inhibition and Signal Transduction Modulation

There is no available data to suggest that 2-(3-Methylcyclohexyl)ethan-1-amine acts as a small molecule inhibitor of specific kinases or has any role in modulating cellular signaling pathways.

Therapeutic Applications and Preclinical Research

No preclinical research has been published on the therapeutic potential of this compound in cancer or inflammatory disorders.

However, the broader class of cyclohexylamine (B46788) derivatives has been investigated for various therapeutic applications. For instance, some cyclohexylamine derivatives have been synthesized and evaluated for their central nervous system depressant properties, analgesic effects, and antidepressant activity. researchgate.net Additionally, certain cyclohexenyl nucleosides, which contain a cyclohexene (B86901) ring, have been studied for their antiviral activities. nih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

Due to the absence of synthesized and tested derivatives of this compound in the public domain, no structure-activity relationship (SAR) data can be provided. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. Such studies on related cyclohexylamine derivatives have aimed to optimize their desired therapeutic effects, such as analgesic and antidepressant properties, by modifying various parts of the molecule. researchgate.net

Impact of Cyclohexyl Moiety Modifications on Biological Activity

The cyclohexyl group is a common feature in drug design, valued for its ability to introduce rigidity and better occupy hydrophobic pockets within receptors, which can enhance affinity and selectivity. nih.gov Modifications to this ring structure, such as substitution or changes to the ring itself, have been shown to significantly alter biological activity.

In drug metabolism, the cyclohexyl ring is a frequent site for hydroxylation. nih.gov For instance, the metabolic hydroxylation of the cyclohexyl ring in the antidiabetic drug glibenclamide results in metabolites with significantly reduced hypoglycemic effects. nih.gov Similarly, the drug acetohexamide (B1666498) is metabolized through oxidation of its cyclohexyl ring to an inactive form. nih.gov These metabolic changes underscore the importance of the unsubstituted cyclohexyl moiety for the intended biological action of the parent drug.

Research on prostaglandin (B15479496) analogues has also demonstrated the impact of the core cyclic moiety. In one study, a cyclopentane (B165970) ring of the potent prostaglandin FP agonist cloprostenol (B1669231) was replaced with a cyclohexane (B81311) ring. nih.gov The resulting racemic analogue exhibited a distinct binding affinity in a receptor-linked assay, highlighting how altering the cycloalkane core can modulate biological response. nih.gov

Further studies on other cyclic compounds reinforce this principle. For example, in a series of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives, which are inhibitors of the enzyme phenylethanolamine N-methyltransferase, substitutions on the cyclic core were critical. nih.gov Adding a methyl group at the 3-position enhanced inhibitory activity, while extending this to an ethyl group diminished potency, suggesting a spatially compact active site. nih.gov The introduction of a hydroxymethyl group at the same position led to good activity, suggesting that specific hydrogen bond interactions with the receptor's active site can enhance potency. nih.gov

Table 1: Impact of Cyclohexyl Moiety Modification on Biological Activity

Parent Compound Modification Effect on Biological Activity Reference
Glibenclamide Hydroxylation of cyclohexyl ring Little hypoglycemic effect compared to parent drug nih.gov
Acetohexamide Oxidation of cyclohexyl ring Inactive as an oral antidiabetic nih.gov
Cloprostenol Analogue Replacement of cyclopentane with cyclohexane ring Exhibited an EC(50) value of 319 nM (72% response relative to cloprostenol) nih.gov
1,2,3,4-Tetrahydroisoquinoline (THIQ) Addition of 3-methyl group Enhanced inhibitor potency nih.gov
1,2,3,4-Tetrahydroisoquinoline (THIQ) Addition of 3-ethyl group Diminished inhibitor potency nih.gov

Influence of Amine Functionality on Receptor Binding

The amine group is a critical functional group that often plays a key role in a molecule's ability to bind to biological receptors, frequently through ionic or hydrogen bonding interactions. Modifications to this functionality can drastically alter a compound's pharmacological profile.

In the development of fentanyl analogues, the amine functionality is central to their activity. researchgate.net The synthesis of open-chain fentanyl analogues, which feature a 1,3-diamine structure, was completed by N-acylation of the diamines. The resulting compounds showed that the parent open-chain compound was a significantly less potent narcotic analgesic than fentanyl, yet still more active than morphine, demonstrating the critical role of the amine's chemical environment. researchgate.net

Similarly, research into (2-oxaadamant-1-yl)amines as NMDA receptor antagonists showed that modifications to the amine group were pivotal. nih.gov The synthesis involved creating secondary and tertiary amines through reductive alkylation. The resulting derivatives showed varied activity, with some being more potent than the parent compound amantadine, indicating the amine's substitution pattern influences receptor interaction. nih.gov

Studies on other amine derivatives have also shown a direct link between the amine group and biological effects. For example, newly synthesized 3-secondary amine derivatives bearing an imidazo[1,2-a]pyrimidine (B1208166) structure were evaluated for their anti-cancer and antioxidant activities, directly implicating the amine functionality in these potential therapeutic effects. samipubco.com

Table 2: Influence of Amine Functionality on Biological Activity

Compound Class Amine Modification Observed Biological Effect Reference
Fentanyl Analogues N-acylation of diamines Altered analgesic potency researchgate.net
(2-Oxaadamant-1-yl)amines Reductive methylation and alkylation Varied NMDA receptor antagonism nih.gov
Imidazo[1,2-a]pyrimidine Derivatives Synthesis of 3-secondary amines Potential anti-cancer and antioxidant activities samipubco.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Research

Understanding the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) profiles of a compound is essential in research and development. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are critical for evaluating the viability of a chemical compound as a potential drug. nih.gov These studies investigate a compound's journey through the body, including its absorption, distribution into tissues, metabolic transformation, and eventual elimination. researchgate.netnih.gov Key properties evaluated include human intestinal absorption (HIA), permeation across the blood-brain barrier (logBB), binding to plasma proteins (PPB), volume of distribution (logVDss), and clearance rate (logCL). nih.gov

Metabolism is a key component of ADME. The metabolic functionalization of alkyl moieties, including cycloalkyl groups like cyclohexane, can significantly alter a compound's properties. nih.gov For example, the hydroxylation of a cyclohexyl or piperidinyl ring, as seen in the metabolism of phencyclidine, increases the polarity of the metabolite, which enhances its elimination from the body. nih.gov This process is a common metabolic pathway for compounds containing such cyclic structures.

Modern approaches often use computational, or in silico, tools to predict ADME properties early in the research process. nih.gov These machine learning models can analyze a compound's structure and predict its likely pharmacokinetic behavior, helping to refine and guide the development of new chemical entities. nih.gov

Table 3: Key Properties Assessed in ADME Studies

Property Abbreviation Description Reference
Human Intestinal Absorption HIA The extent to which a compound is absorbed from the gut into the bloodstream. nih.gov
Blood-Brain Barrier Permeation logBB The ability of a compound to cross the protective barrier separating circulating blood from the brain extracellular fluid. nih.gov
Plasma Protein Binding PPB The degree to which a compound attaches to proteins within the blood plasma. nih.gov
Volume of Distribution logVDss The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma at steady state. nih.gov
Clearance logCL The rate at which a drug is removed from the body. nih.gov
Half-life logHL The time required for the concentration of a drug in the body to be reduced by one-half. nih.gov

Effects on Biological Systems and Efficacy in Preclinical Models

Preclinical studies, using both in vitro (cell-based) and in vivo (animal) models, are essential for determining a compound's biological effects and potential therapeutic efficacy. These studies provide foundational data before any consideration for human trials.

For example, synthesized cyclohexylamine derivatives have been evaluated for their analgesic and antidepressant properties using the open-field test in animal models. researchgate.net This type of testing assesses a compound's effect on locomotion and exploratory activity to infer its potential impact on the central nervous system. researchgate.net

In other research, novel compounds are tested for their anti-inflammatory and analgesic activities in rats, a common preclinical model for these conditions. researchgate.net The efficacy is often compared to that of a known standard drug. Similarly, the NMDA receptor antagonist activity of (2-oxaadamant-1-yl)amines was evaluated using in vitro models of cerebellar granule neurons to measure changes in calcium influx. nih.gov

The potency of a compound is often quantified using measures like the EC₅₀ value, which is the concentration of a drug that gives half of the maximal response. For the synthetic prostaglandin analogue with a cyclohexane ring, the EC₅₀ was determined to be 319 nM in a receptor-linked second-messenger assay, providing a quantitative measure of its efficacy in that specific biological system. nih.gov

Table 4: Examples of Preclinical Models and Efficacy Measures

Compound/Derivative Class Preclinical Model Biological Effect Measured Reference
Cyclohexylamine derivatives Open-field test (animal model) Analgesic and antidepressant activity researchgate.net
Quinoxaline derivatives Rat model Anti-inflammatory and analgesic activity researchgate.net
(2-Oxaadamant-1-yl)amines Cerebellar granule neurons (in vitro) NMDA receptor antagonism (calcium influx) nih.gov
Prostaglandin analogue 3T3 cells (in vitro) Prostaglandin FP receptor agonism (EC₅₀ value) nih.gov

Research Applications and Broader Scientific Impact

Role as a Chiral Building Block in Advanced Organic Synthesis

In the field of asymmetric synthesis, chiral amines are fundamental tools for introducing stereochemical control in the construction of complex molecules. sigmaaldrich.com These compounds can act as chiral auxiliaries or be incorporated as integral parts of the final molecular structure.

Synthesis of Complex Pharmaceutical Drugs

The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry to enhance efficacy and minimize potential side effects associated with other stereoisomers. nih.gov Chiral building blocks are essential in these synthetic endeavors. nih.govenamine.net A chiral amine such as 2-(3-Methylcyclohexyl)ethan-1-amine could, in principle, be utilized in the synthesis of complex pharmaceutical agents where the cyclohexyl moiety could provide desirable lipophilicity and the amine could serve as a handle for further chemical modifications.

Creation of Advanced Therapeutics

The development of advanced therapeutics often involves the design of molecules with precise three-dimensional arrangements to interact effectively with biological targets. enamine.net Chiral amines are frequently incorporated into these structures. While no specific examples involve this compound, its structural motif could be explored in the design of new therapeutic agents.

Contributions to Medicinal Chemistry and Drug Discovery

The introduction of specific alkyl groups and chiral centers into drug candidates can significantly influence their pharmacological properties. The 3-methylcyclohexyl group in the target compound is a lipophilic moiety that could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Development of Novel Chemical Entities

The search for novel chemical entities (NCEs) with therapeutic potential is a cornerstone of drug discovery. Medicinal chemists often synthesize libraries of compounds with diverse structural features to screen for biological activity. Amines are a common functional group in many NCEs due to their ability to form salts and participate in hydrogen bonding. The specific stereochemistry and lipophilic nature of this compound would make it a candidate for inclusion in such screening libraries, although no published studies have reported this.

Exploration of Structure-Activity Landscapes

Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds in drug discovery. This involves systematically modifying a molecule's structure to determine which parts are crucial for its biological activity. While no SAR studies for derivatives of this compound have been published, one could theoretically synthesize a series of analogs to probe the importance of the methyl group's position and the stereochemistry of the cyclohexyl ring for a given biological target.

Interdisciplinary Research with Materials Science and Polymer Chemistry

Amine-functionalized molecules are widely used in materials science and polymer chemistry. They can act as monomers, cross-linkers, or surface modifiers.

Polymers containing amine groups are valuable for their ability to be functionalized further and for their potential applications in areas like gene delivery and CO2 capture. rsc.org For instance, amine-containing initiators are used in the synthesis of functional polymers. While research has been conducted on various amine-functional initiators for polymerizations, rsc.org there is no specific mention of this compound in this context. The incorporation of its bulky and chiral cyclohexyl group could, in theory, influence the physical properties, such as the glass transition temperature and solubility, of the resulting polymers. ijche.com

Applications in Polymer and Materials Synthesis

The presence of a primary amine group makes this compound a versatile building block, or monomer, for the synthesis of a variety of polymers. Cycloaliphatic amines, as a class, are known to impart desirable properties to polymers, such as high glass transition temperature (Tg) and excellent chemical resistance. polymerinnovationblog.com These characteristics are highly sought after in the development of advanced materials for demanding applications.

One of the key potential applications for this compound is as a curing agent for epoxy resins. google.com The amine groups can react with the epoxide rings of the resin to form a cross-linked thermoset polymer. The incorporation of the 3-methylcyclohexyl group into the polymer backbone would likely enhance the thermal stability and mechanical strength of the resulting epoxy material. The reaction of cycloaliphatic amines with epoxy resins can be sluggish but can be accelerated with the use of catalysts, enabling the production of materials with high heat resistance and strength. tetrawill.com

Another significant area of application is in the synthesis of polyamides. By reacting with dicarboxylic acids or their derivatives, this compound can form polyamides with unique properties. The cycloaliphatic nature of the amine would disrupt the regular packing of polymer chains that is typical in polyamides derived from linear diamines, potentially leading to materials with modified solubility, lower melting points, and improved processability.

Furthermore, this amine can serve as a chain extender in the production of polyurethanes. myu-group.co.jp In this role, it reacts with isocyanate-terminated prepolymers to build up the final polymer chain. The structure of the chain extender has a significant impact on the final properties of the polyurethane elastomer, including its damping and vibration isolation capabilities. myu-group.co.jp The use of a cycloaliphatic amine like this compound could lead to polyurethanes with enhanced mechanical properties. scispace.com

Table 1: Potential Polymer Applications of this compound

Polymer TypeRole of this compoundPotential Properties of Resulting Polymer
Epoxy ResinsCuring AgentHigh Glass Transition Temperature (Tg), Chemical Resistance, Thermal Stability
PolyamidesMonomerModified Solubility, Lower Melting Point, Improved Processability
PolyurethanesChain ExtenderEnhanced Mechanical Properties, Improved Damping Characteristics

Integration into Advanced Macromolecular Engineering

The field of macromolecular engineering focuses on the precise design and synthesis of polymers with controlled architectures and functionalities. The unique structure of this compound makes it a valuable component for creating complex macromolecular structures.

For instance, it can be used to introduce specific functionalities into polymers. The primary amine group can be a site for further chemical modifications, allowing for the attachment of other molecules or functional groups to the polymer chain. This "post-polymerization modification" is a powerful tool in macromolecular engineering for creating materials with tailored properties.

In the context of copolymers, which are polymers derived from two or more different monomers, this compound can be incorporated to control the properties of the resulting material. googleapis.com By strategically placing this cycloaliphatic amine within a polymer chain, researchers can influence its thermal properties, solubility, and mechanical behavior.

Emerging Research Areas and Future Directions

The scientific community is continually exploring new frontiers, and this compound is poised to play a role in several emerging research areas. These include the development of sustainable and efficient synthesis methods using biocatalysis and the application of computational tools for drug discovery.

Enzyme Engineering and Discovery for Biocatalysis

The synthesis of chiral amines, which are essential building blocks for many pharmaceuticals and fine chemicals, is a major focus of modern chemistry. google.comscispace.com Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. acs.org Enzyme engineering, which involves modifying enzymes to improve their activity, stability, and substrate scope, is a key enabling technology in this field. researchgate.net

Recent advances have seen the development of engineered enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), for the synthesis of chiral amines. google.com These enzymes can catalyze the asymmetric reductive amination of ketones to produce the desired amine with high enantioselectivity. While the direct biocatalytic synthesis of this compound has not yet been reported, the broad substrate scope of some engineered enzymes suggests that this is a feasible goal. Future research in enzyme discovery and engineering could lead to the development of a biocatalyst capable of efficiently producing this valuable compound from a readily available precursor.

Design of Multifunctional Biocatalysts

A particularly exciting development in biocatalysis is the emergence of multifunctional biocatalysts, which are single enzymes capable of catalyzing multiple reaction steps. One such example is the EneIRED enzyme, which can perform both a conjugate reduction and a reductive amination in a one-pot reaction to produce chiral amines from α,β-unsaturated carbonyls. myu-group.co.jp This approach simplifies the synthesis process and improves efficiency.

The development of multifunctional biocatalysts for the synthesis of complex amines like this compound is a promising area of future research. A hypothetical biocatalytic cascade could be designed where an engineered enzyme converts a precursor molecule through several steps to the final amine product. This would represent a significant step towards more sustainable and efficient chemical manufacturing. A dual-enzyme cascade combining ene-reductases and imine reductases has already shown promise for the synthesis of substituted cyclohexylamines with high purity and stereoselectivity. tetrawill.com

Computational Drug Design and Virtual Screening

Computational methods are increasingly used to accelerate the drug discovery process. Techniques such as molecular docking, virtual screening, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction allow researchers to evaluate large libraries of virtual compounds for their potential as drug candidates before they are synthesized in the lab.

While there are no current studies specifically focused on the computational design of drugs based on this compound, its structure contains features that are often found in bioactive molecules. The cycloaliphatic ring can provide a scaffold for the attachment of various functional groups, and the amine group can participate in important interactions with biological targets.

Future research could involve the use of computational tools to design and screen virtual libraries of derivatives of this compound for their potential to interact with specific protein targets implicated in disease. This in silico approach can help to identify promising lead compounds for further experimental investigation, potentially leading to the discovery of new therapeutic agents.

Research Methodologies and Experimental Design

In Vitro Studies for Biochemical and Cellular Activity

No publicly available data exists for in vitro studies of 2-(3-Methylcyclohexyl)ethan-1-amine.

In Vivo Studies for Efficacy and Safety Assessment

No publicly available data exists for in vivo studies of this compound.

Chromatographic Techniques for Purification and Analysis

No specific chromatographic methods for this compound have been published.

Gas Chromatography (GC) for Product Identification and Purity

No published gas chromatography methods or data for the identification and purity assessment of this compound are available.

Crystallography for Solid-State Structure Determination

There is no crystallographic data available for this compound in the public domain.

Molecular Docking and Computational Target Interaction Studies

No molecular docking or computational studies for this compound have been reported.

High-Throughput Screening in Drug Discovery

There is no information available regarding the use of this compound in high-throughput screening assays.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methylcyclohexyl)ethan-1-amine, and how can purity be maximized?

Answer: The synthesis of this compound typically involves multi-step reactions, including alkylation, reduction, and amination. A common approach is:

Alkylation : React 3-methylcyclohexanol with a halogenated ethylamine precursor under basic conditions to form the cyclohexyl-ethyl intermediate .

Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce any intermediate ketones or imines to the amine .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Purity (>95%) is confirmed via GC-MS or HPLC .

Q. Critical Parameters :

  • Reaction temperature control (<0°C for exothermic steps).
  • Anhydrous conditions for reduction to avoid side reactions.

Q. What analytical methods are most effective for characterizing this compound?

Answer:

Method Application Key Data
¹H/¹³C NMR Structural confirmationPeaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.5–3.0 ppm (amine-CH₂) .
GC-MS Purity assessmentMolecular ion [M+H]⁺ at m/z 169.2 (C₉H₁₉N) .
FT-IR Functional group IDN-H stretch (~3300 cm⁻¹), C-N (~1250 cm⁻¹) .
Elemental Analysis Empirical formula validationC: 75.3%, H: 11.9%, N: 8.3% (theoretical) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during salt formation) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal; segregate halogenated solvents .

Advanced Research Questions

Q. How does stereochemistry at the 3-methylcyclohexyl group influence biological activity?

Answer: The axial vs. equatorial orientation of the 3-methyl group alters the compound’s conformational flexibility and receptor binding. For example:

  • Axial Methyl : Enhances steric hindrance, reducing affinity for planar receptors (e.g., serotonin transporters) .
  • Equatorial Methyl : Favors hydrophobic interactions with GPCRs (e.g., trace amine-associated receptors) .
    Methodological Approach :
  • Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes).
  • Test activity in receptor-binding assays (e.g., radioligand displacement for TAAR1) .

Q. How can contradictory data on the compound’s receptor selectivity be resolved?

Answer: Contradictions often arise from assay conditions or impurity interference. Strategies include:

Standardize Assays : Use identical cell lines (e.g., HEK293-TAAR1 vs. HEK293-5HT2A) and buffer conditions .

Impurity Profiling : Analyze batches via LC-MS to rule out byproducts (e.g., N-oxide derivatives) .

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding poses and validate experimentally .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

Answer:

  • Storage : Lyophilize as hydrochloride salt; store at -20°C under argon to prevent oxidation .
  • Formulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to enhance aqueous stability .
  • Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking .

Data Contradiction Analysis

Q. Why do different studies report varying EC₅₀ values for TAAR1 activation?

Answer: Variability arises from:

  • Receptor Expression Levels : Overexpression systems (e.g., CHO vs. HEK293) alter ligand efficacy .
  • Assay Sensitivity : Calcium flux vs. cAMP assays may prioritize different signaling pathways .
    Resolution : Normalize data to internal controls (e.g., β-galactosidase) and report EC₅₀ as mean ± SEM across ≥3 independent experiments .

Research Design Considerations

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core Modifications : Vary substituents on the cyclohexyl ring (e.g., 3-Cl vs. 3-CH₃) to assess steric/electronic effects .
  • Amine Substitutions : Replace ethylamine with propylamine or cyclic amines (e.g., pyrrolidine) .
  • Activity Testing : Prioritize in vitro receptor panels (TAAR1, 5-HT2A, DAT) before in vivo models .

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2-(3-Methylcyclohexyl)ethan-1-amine
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2-(3-Methylcyclohexyl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.